

FHT-1015: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FHT-1015

Cat. No.: B10830117

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1015 is a potent and selective, allosteric inhibitor of the ATPase subunits of the BAF (BRG/Brahma-associated factors) chromatin remodeling complex, specifically targeting SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][2][3] The BAF complex is a crucial regulator of gene expression, and its dysregulation is implicated in various cancers. **FHT-1015** represents a novel therapeutic approach for transcription factor-dependent cancers, with promising preclinical activity, particularly in uveal melanoma.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical properties, and preclinical evaluation of **FHT-1015**.

Discovery and Rationale

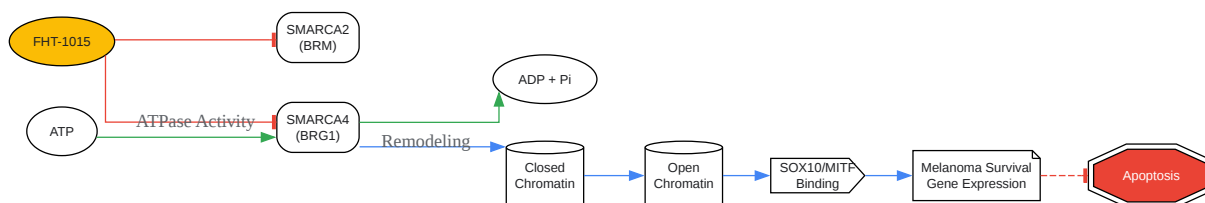
FHT-1015 was discovered and developed by Foghorn Therapeutics as part of a program aimed at identifying potent and selective inhibitors of the BAF chromatin remodeling complex.[2] The rationale behind targeting the ATPase activity of SMARCA4/2 is based on the critical role of the BAF complex in maintaining the transcriptional programs that drive certain cancers.[2] Through phenotypic screening and subsequent medicinal chemistry efforts, **FHT-1015** emerged as a lead compound with low nanomolar potency against both SMARCA4 and SMARCA2.[1]

Mechanism of Action

FHT-1015 is an allosteric inhibitor that binds to a site on the SMARCA4/2 proteins distinct from the ATP-binding pocket.[1][2] This binding induces a conformational change in the protein, which in turn inhibits its ATPase activity.[1] The inhibition of ATPase activity prevents the BAF complex from remodeling chromatin, leading to changes in chromatin accessibility at gene regulatory regions.[4]

In uveal melanoma, inhibition of the BAF complex by **FHT-1015** leads to a loss of accessibility at the binding sites of key lineage-specific transcription factors, SOX10 and MITF.[4] This disrupts the SOX10-MITF transcriptional axis, which is essential for the proliferation and survival of uveal melanoma cells.[4] The downstream effect is the suppression of the melanocytic and pigmentation gene expression program, ultimately leading to apoptosis in cancer cells.[1][4]

Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **FHT-1015** allosterically inhibits SMARCA4/2, blocking chromatin remodeling and downstream gene expression.

Chemical Synthesis

A detailed, step-by-step chemical synthesis protocol for **FHT-1015** is not publicly available in the scientific literature, likely due to its proprietary nature. However, based on its chemical structure, (S)-1-(Methylsulfonyl)-N-[4-(methylthio)-1-oxo-1-[[4-[3-(pyridin-4-yl)phenyl]thiazol-2-

yl]amino]butan-2-yl]-1H-pyrrole-3-carboxamide, a plausible retrosynthetic analysis suggests a multi-step synthesis involving the coupling of key building blocks.

The synthesis would likely involve the preparation of the central thiazole core, followed by amide bond formations to attach the substituted butanoyl side chain and the methylsulfonyl-pyrrole carboxamide moiety. The stereochemistry of the chiral center would likely be established through the use of an enantiomerically pure starting material or through chiral resolution. While specific reagents and reaction conditions are not disclosed, the synthesis would draw upon standard organic chemistry methodologies for the formation of amides, heterocycles, and carbon-carbon bonds.

Quantitative Data Summary

Parameter	Target	Value	Assay	Reference
IC ₅₀	SMARCA4	4 nM	ADP-Glo	[1]
IC ₅₀	SMARCA2	5 nM	ADP-Glo	[1]
IC ₅₀	CHD4	> 400 µM	ADP-Glo	[2]
Cell Viability IC ₅₀	Uveal Melanoma Cell Lines (e.g., 92-1, MP41)	Low nanomolar range	CellTiter-Glo (3-day assay)	[2][5]
In Vivo Efficacy	92-1 Uveal Melanoma Xenograft	Dose-dependent tumor growth inhibition	21-day study	[1]
In Vivo Efficacy (FHT-2344)	92-1 Uveal Melanoma Xenograft	25% TGI at 2.2 mg/kg QD; 92% TGI at 6.7 mg/kg QD	21-day study	[1]

Experimental Protocols

SMARCA4/2 ATPase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay.

- Reaction Setup:

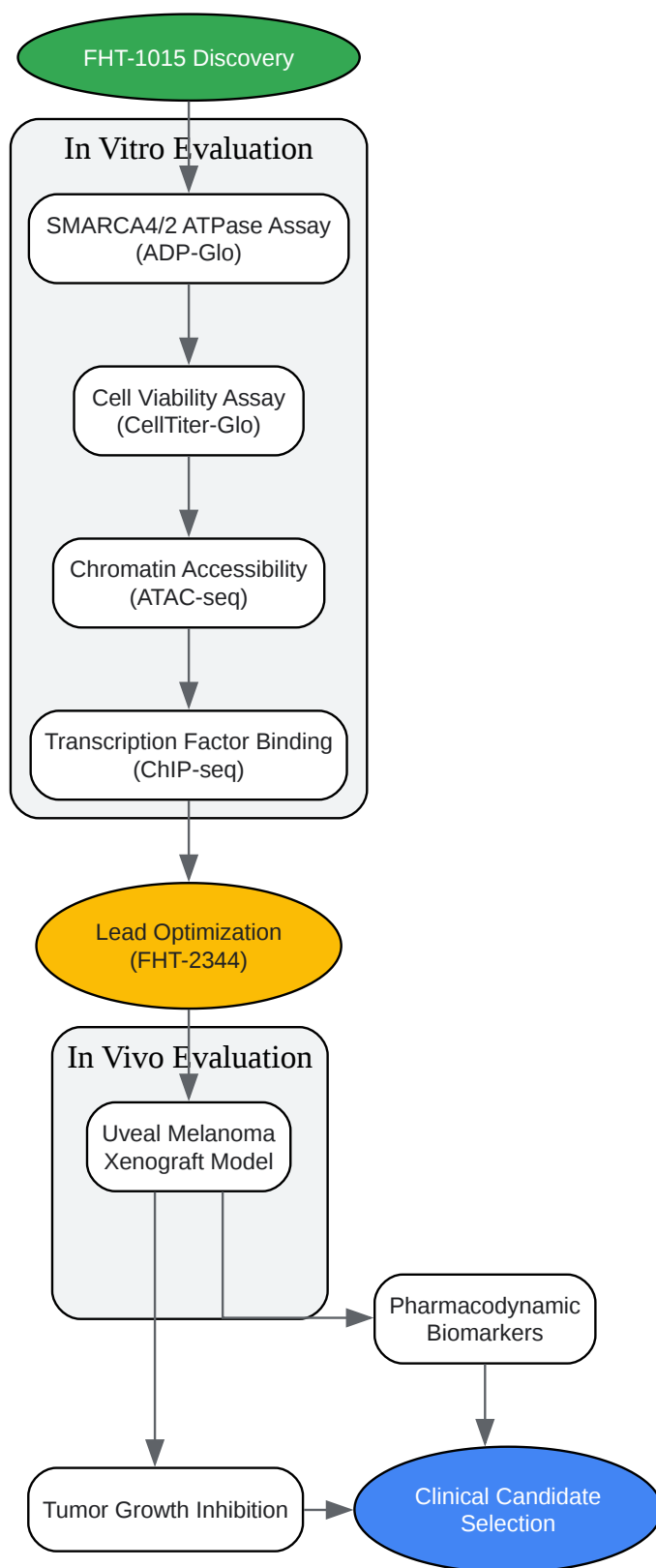
- Prepare a reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.
- In a 384-well plate, add 2.5 µL of the test compound (**FHT-1015**) at various concentrations.
- Add 2.5 µL of a solution containing the full-length SMARCA4 or SMARCA2 enzyme and DNA.
- Initiate the reaction by adding 5 µL of ATP solution to a final concentration of 1 mM.
- Reaction Incubation:
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- ADP Detection:
 - Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition:
 - Measure luminescence using a plate reader.
 - Calculate IC₅₀ values by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

- Cell Seeding:
 - Seed uveal melanoma cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

- Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Treat cells with a serial dilution of **FHT-1015**.
 - Incubate for the desired time period (e.g., 72 hours).
- Assay Procedure:
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add 100 μ L of CellTiter-Glo® Reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
 - Measure luminescence using a plate reader.
 - Normalize the data to vehicle-treated controls and calculate IC₅₀ values.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A representative workflow for the preclinical evaluation of **FHT-1015** and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 2. foghornrx.com [foghornrx.com]
- 3. WO2019207538A1 - Dérivés de pyridazine en tant qu'agents de dégradation de smarca2/4 - Google Patents [patents.google.com]
- 4. Targeting chromatin remodeling complexes to treat uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- To cite this document: BenchChem. [FHT-1015: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830117#fht-1015-discovery-and-chemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com